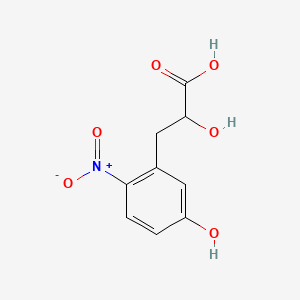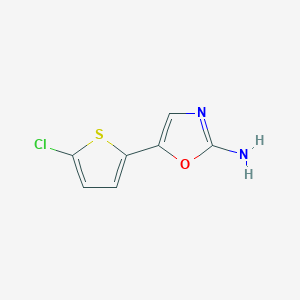
5-(5-Chlorothiophen-2-yl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Chlorothiophen-2-yl)oxazol-2-amine is a chemical compound with the molecular formula C7H5ClN2OS and a molecular weight of 200.65 g/mol . This compound features a thiophene ring substituted with a chlorine atom and an oxazole ring substituted with an amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-yl)oxazol-2-amine typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorothiophen-2-yl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to an amine or alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-(5-Chlorothiophen-2-yl)oxazol-2-amine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-yl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Chlorothiophen-2-yl)-1,2-oxazol-3-amine
- 3-(5-Chlorothiophen-2-yl)-1,2-oxazol-5-amine
- 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine
Uniqueness
5-(5-Chlorothiophen-2-yl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new chemical entities and the study of structure-activity relationships .
Properties
Molecular Formula |
C7H5ClN2OS |
|---|---|
Molecular Weight |
200.65 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H5ClN2OS/c8-6-2-1-5(12-6)4-3-10-7(9)11-4/h1-3H,(H2,9,10) |
InChI Key |
PDVMYZHWMOKONC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


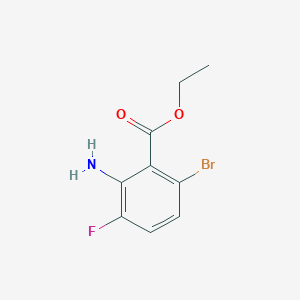
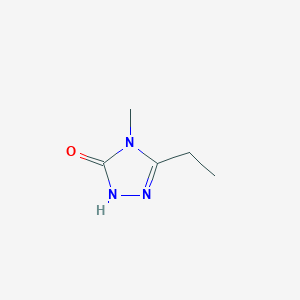

![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)
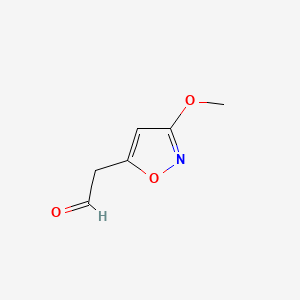
![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)
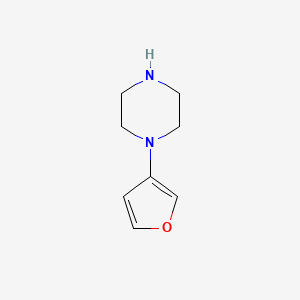
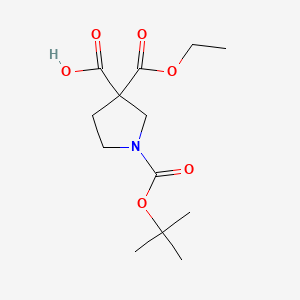
![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
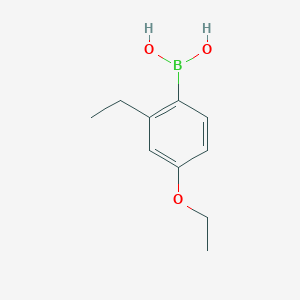
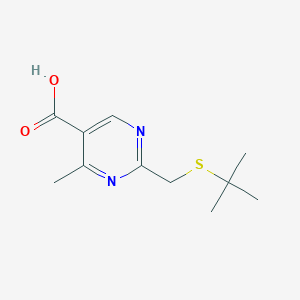
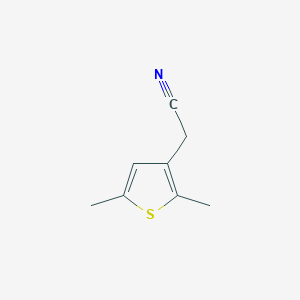
![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)
